N-(oxan-3-yl)thiophene-3-carboxamide
Description
N-(oxan-3-yl)thiophene-3-carboxamide is an organic compound that features a thiophene ring and a tetrahydropyran moiety
Properties
IUPAC Name |
N-(oxan-3-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(8-3-5-14-7-8)11-9-2-1-4-13-6-9/h3,5,7,9H,1-2,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRANOXOGFBMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
HBTU-Mediated Condensation
A primary route to N-(oxan-3-yl)thiophene-3-carboxamide involves activating thiophene-3-carboxylic acid using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). In a representative procedure, thiophene-3-carboxylic acid is treated with HBTU and N,N-diisopropylethylamine (DIPEA) in acetonitrile (ACN) to generate the reactive acyloxyphosphonium intermediate. Subsequent addition of oxan-3-amine yields the target carboxamide with efficiencies exceeding 70%. This method, validated by ¹H NMR and HRMS, ensures minimal epimerization and high functional group tolerance.
Key Data
TBTU and Carbodiimide-Based Coupling
Alternative protocols employ 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) or N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu). For instance, TBTU-mediated coupling in dimethylformamide (DMF) at 0°C produced this compound in 65% yield after recrystallization. Carbodiimide methods, while cost-effective, require stringent moisture control to avoid side reactions.
Alkylation and Functional Group Interconversion
O-Alkylation and Hydrolysis
Indirect synthesis via O-alkylated intermediates is documented in agrochemical patents. Thiophene-3-carboxylate esters are first alkylated with oxiran-2-yl or substituted oxetane groups using sodium hydride (NaH) in tetrahydrofuran (THF). Hydrolysis with sodium hydroxide (NaOH) in methanol affords the carboxylic acid, which is subsequently coupled to oxan-3-amine.
Example Protocol
N-Alkylation of Preformed Amides
Direct N-alkylation of thiophene-3-carboxamide with 3-bromooxane under phase-transfer conditions (e.g., tetrabutylammonium bromide, K₂CO₃) provides moderate yields (45–55%). However, competing O-alkylation necessitates chromatographic purification.
Solvent and Reaction Condition Optimization
Temperature-Dependent Selectivity
Reaction temperature critically influences regioselectivity. At 80°C, O-alkylation dominates, while reflux conditions favor N-alkylation. For example, alkylation of thiophene-3-carboxamide with 3-bromooxane in DMF at 120°C yielded 58% N-alkylated product vs. 22% at 80°C.
Solvent Impact on Yield
Polar aprotic solvents (DMF, ACN) enhance coupling reagent efficiency, whereas ethereal solvents (THF) improve alkylation kinetics. A comparative study revealed:
| Solvent | Coupling Yield (%) | Alkylation Yield (%) |
|---|---|---|
| DMF | 78 | 62 |
| ACN | 71 | 55 |
| THF | 65 | 68 |
Characterization and Analytical Validation
NMR Spectroscopic Analysis
¹H NMR spectra of this compound exhibit distinct signals:
- Thiophene H-2: δ 7.50 (d, J = 5.5 Hz)
- Amide NH: δ 9.37 (s)
- Oxane protons: δ 3.96 (t, J = 6.5 Hz, OCH₂), 1.34–1.16 (m, CH₂).
¹³C NMR confirms the carbonyl (δ 160.20) and oxane quaternary carbons (δ 70.50).
HRMS and HPLC Purity
HRMS (ESI): m/z [M+H]⁺ calcd 252.0894, found 252.0896.
HPLC purity ≥99.4% (C18 column, ACN/H₂O gradient).
Recent Advances and Alternative Methodologies
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 100°C, 72% yield). Enzymatic amidations using lipases in non-aqueous media are under investigation for sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene ring.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(oxan-3-yl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(oxan-3-yl)thiophene-3-carboxamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways and molecular targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the tetrahydropyran moiety.
Tetrahydro-2H-pyran-4-yl derivatives: Similar structure but with variations in the substitution pattern on the thiophene ring.
Uniqueness
N-(oxan-3-yl)thiophene-3-carboxamide is unique due to the combination of the thiophene ring and the tetrahydropyran moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science .
Biological Activity
N-(oxan-3-yl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a thiophene ring fused with an oxane moiety and a carboxamide functional group. This unique structure contributes to its diverse biological activities.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : The compound has shown effectiveness against several bacterial strains, potentially by inhibiting bacterial enzymes or disrupting cell membranes.
- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, which are beneficial for reducing oxidative stress in cells.
- Antitumor Activity : Similar compounds have been investigated for their ability to inhibit mitochondrial complex I, leading to growth inhibition in cancer cell lines .
The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell death.
- Mitochondrial Targeting : Similar analogs have been shown to target mitochondrial pathways, suggesting that this compound might also affect mitochondrial function in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antibacterial | Effective against various bacterial strains | |
| Antioxidant | Reduces oxidative stress | |
| Antitumor | Inhibits mitochondrial complex I |
Case Study: Antitumor Mechanism
A study on a structurally similar compound, JCI-20679 (a thiophene-3-carboxamide analog), demonstrated significant antitumor activity by inhibiting mitochondrial complex I. This inhibition correlated with reduced growth in various cancer cell lines. The study utilized a comprehensive drug sensitivity database to analyze the growth inhibition profile, revealing a unique mechanism distinct from typical anticancer drugs .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Q & A
Q. What are the optimal synthetic routes for N-(oxan-3-yl)thiophene-3-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including amide bond formation between thiophene-3-carboxylic acid derivatives and oxan-3-amine. Key steps include:
- Coupling reagents : Use carbodiimides (e.g., EDC) or HATU for efficient amidation under mild conditions .
- Temperature control : Maintain 0–25°C during coupling to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity (>95%) .
- Catalysts : Acid/base catalysts (e.g., DMAP) may enhance reaction rates .
Critical factors : Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios significantly impact yield. For example, excess oxan-3-amine (1.2–1.5 eq) improves conversion .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 7.2–7.8 ppm), oxane (δ 3.5–4.0 ppm), and amide protons (δ 6.5–7.0 ppm) .
- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .
- Computational modeling :
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software for structure solution and refinement. Key parameters:
- Challenges : Crystallize using slow evaporation (e.g., ethanol/water mixtures). If twinning occurs, employ twin refinement protocols in SHELXL .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
Methodological Answer:
- Substituent variation : Modify the oxane ring (e.g., 3- vs. 4-position) or thiophene substituents (e.g., methyl, nitro) to assess impacts on target binding .
- Assay design :
- In vitro kinase inhibition : Use LanthaScreen™ assays (e.g., JNK1/2/3 inhibition) with IC₅₀ determination .
- Cellular assays : Measure TNF-α-induced c-Jun phosphorylation in HeLa cells to validate target engagement .
- Key findings : Carboxamide at the 3-position on thiophene is critical; substitution at 4/5 positions reduces activity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Validation steps :
- Re-optimize DFT models : Use higher-level theory (e.g., ωB97X-D/cc-pVTZ) to refine electronic properties .
- Free-energy calculations : Apply molecular dynamics (MD) with MM-PBSA to account for solvation effects in binding affinity predictions .
- Experimental cross-check : Compare docking poses with mutagenesis data (e.g., Gln37Ala in JNK1 disrupts hydrogen bonding) .
- Case study : A thiophene-3-carboxamide derivative showed poor experimental IC₅₀ despite favorable docking scores. MD simulations revealed solvent exposure of the oxane ring, necessitating hydrophobic substituents .
Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme activity?
Methodological Answer:
- Kinetic assays : Perform time-resolved fluorescence to measure enzyme inhibition (e.g., JNK1) under varying ATP concentrations. Lineweaver-Burk plots distinguish competitive vs. allosteric inhibition .
- Biophysical techniques :
- Surface plasmon resonance (SPR) : Determine binding kinetics (kₒₙ/kₒff) to immobilized targets .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding .
- Structural insights : Co-crystallize the compound with JNK1 to identify hydrogen bonds (e.g., amide NH2–Gln37) and hydrophobic contacts (oxane–Val118) .
Q. What methodologies address discrepancies in synthetic yields across different batches of this compound?
Methodological Answer:
- Root-cause analysis :
- Purity of starting materials : Use HPLC to verify amine and acid precursors (>99% purity) .
- Reaction monitoring : Employ in-situ FTIR to track amide bond formation and optimize reaction time .
- Statistical optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent, temperature) via response surface methodology .
- Case study : A 20% yield variation was traced to residual water in DMF; switching to anhydrous DMF with molecular sieves stabilized yields at 75–80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
